![molecular formula C19H14O2 B092062 Benz[a]anthracen-12(7H)-one, 7-hydroxy-7-methyl- CAS No. 17513-43-8](/img/structure/B92062.png)
Benz[a]anthracen-12(7H)-one, 7-hydroxy-7-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benz[a]anthracen-12(7H)-one, 7-hydroxy-7-methyl- is a synthetic organic compound that has been extensively studied for its potential applications in scientific research. This compound, also known as 7-hydroxy-7-methylbenz[a]anthracen-12-one, has been synthesized using various methods and has shown promising results in various fields of research.
Mechanism of Action
The mechanism of action of benz[a]anthracen-12(7H)-one, Benz[a]anthracen-12(7H)-one, 7-hydroxy-7-methyl-methyl- is not fully understood. However, it has been proposed that this compound may act as a DNA intercalator, which can lead to DNA damage and cell death.
Biochemical and Physiological Effects
Benz[a]anthracen-12(7H)-one, Benz[a]anthracen-12(7H)-one, 7-hydroxy-7-methyl-methyl- has been shown to have various biochemical and physiological effects. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. In environmental research, this compound has been shown to be a potential environmental pollutant, as it is a byproduct of combustion and can be found in soil and water. In material science, this compound has been shown to have potential applications in the development of organic electronic devices.
Advantages and Limitations for Lab Experiments
The advantages of using benz[a]anthracen-12(7H)-one, Benz[a]anthracen-12(7H)-one, 7-hydroxy-7-methyl-methyl- in lab experiments include its ease of synthesis, its potential applications in various fields of research, and its relatively low toxicity. However, the limitations of using this compound in lab experiments include its potential environmental hazards, its potential carcinogenicity, and its limited solubility in some solvents.
Future Directions
There are several future directions for research on benz[a]anthracen-12(7H)-one, Benz[a]anthracen-12(7H)-one, 7-hydroxy-7-methyl-methyl-. These include:
1. Further studies on the mechanism of action of this compound, particularly its DNA intercalation properties.
2. Development of new synthesis methods for this compound that are more efficient and environmentally friendly.
3. Investigation of the potential applications of this compound in the development of organic electronic devices, such as OLEDs and solar cells.
4. Studies on the potential environmental impacts of this compound and its byproducts, particularly in soil and water.
5. Investigation of the potential use of this compound as a therapeutic agent for cancer treatment.
Synthesis Methods
Benz[a]anthracen-12(7H)-one, Benz[a]anthracen-12(7H)-one, 7-hydroxy-7-methyl-methyl- can be synthesized using different methods, including the Friedel-Crafts acylation reaction, the Suzuki coupling reaction, and the Pd-catalyzed C-H activation reaction. The Friedel-Crafts acylation reaction involves the reaction of benz[a]anthracene with acetic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride, to produce the desired product. The Suzuki coupling reaction involves the reaction of 7-bromo-7-methylbenz[a]anthracen-12-one with an arylboronic acid in the presence of a palladium catalyst to produce the desired product. The Pd-catalyzed C-H activation reaction involves the reaction of benz[a]anthracene with 7-methyl-8-quinolinol in the presence of a palladium catalyst to produce the desired product.
Scientific Research Applications
Benz[a]anthracen-12(7H)-one, Benz[a]anthracen-12(7H)-one, 7-hydroxy-7-methyl-methyl- has been extensively studied for its potential applications in scientific research. This compound has shown promising results in various fields of research, including cancer research, environmental research, and material science.
properties
CAS RN |
17513-43-8 |
|---|---|
Product Name |
Benz[a]anthracen-12(7H)-one, 7-hydroxy-7-methyl- |
Molecular Formula |
C19H14O2 |
Molecular Weight |
274.3 g/mol |
IUPAC Name |
7-hydroxy-7-methylbenzo[a]anthracen-12-one |
InChI |
InChI=1S/C19H14O2/c1-19(21)15-9-5-4-8-14(15)18(20)17-13-7-3-2-6-12(13)10-11-16(17)19/h2-11,21H,1H3 |
InChI Key |
MTIVTNQPXAVPHG-UHFFFAOYSA-N |
SMILES |
CC1(C2=C(C3=CC=CC=C3C=C2)C(=O)C4=CC=CC=C41)O |
Canonical SMILES |
CC1(C2=C(C3=CC=CC=C3C=C2)C(=O)C4=CC=CC=C41)O |
synonyms |
7-Hydroxy-7-methyl-7H-benz[a]anthracen-12-one |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



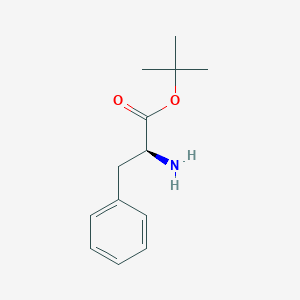
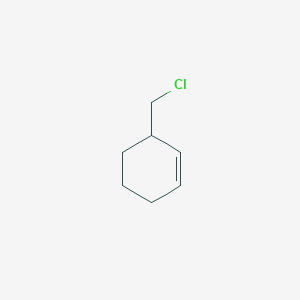

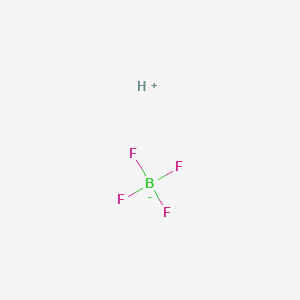
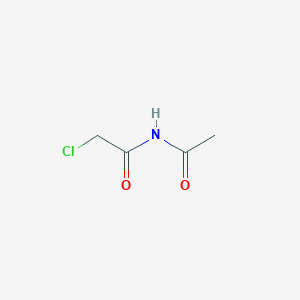
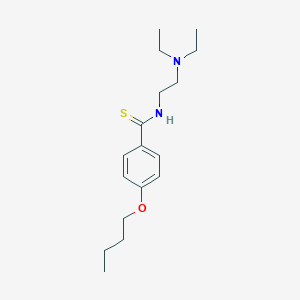
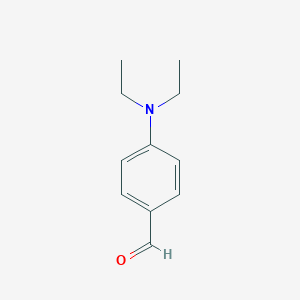

![2-[3-(Dimethylamino)propyl]-1,2-benzisothiazol-3(2H)-one](/img/structure/B91993.png)
![3-[(2-Sulfosulfanylethylamino)methyl]pentylcyclohexane](/img/structure/B91995.png)

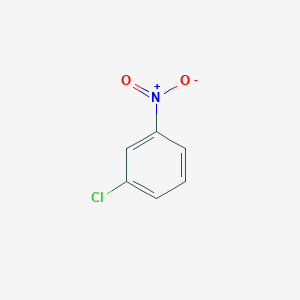

![[1,2,5]Oxadiazolo[3,4-d]pyrimidin-7(6H)-one (8CI)](/img/structure/B92003.png)